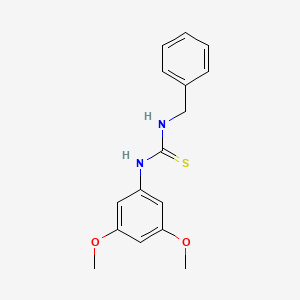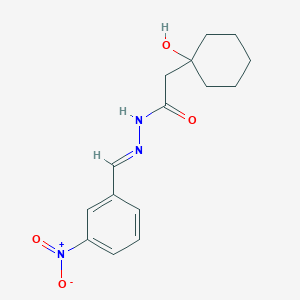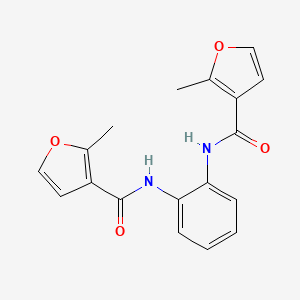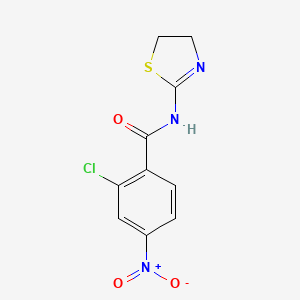![molecular formula C12H16N6O2 B5739948 N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mécanisme D'action
The mechanism of action of N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β). It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of CDKs, which play a crucial role in cell cycle regulation and proliferation. It has also been reported to inhibit the activity of GSK-3β, which is involved in various cellular processes such as glycogen metabolism, apoptosis, and cell differentiation. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been reported to exhibit high potency and selectivity towards its target enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards normal cells. Therefore, it is important to determine the optimal concentration and exposure time for the compound to minimize its cytotoxic effects.
Orientations Futures
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several potential future directions for scientific research. One of the future directions is to study its potential use as a therapeutic agent for the treatment of Alzheimer's disease. It has been reported to inhibit the activity of GSK-3β, which is involved in the pathogenesis of Alzheimer's disease. Another future direction is to study its potential use as an antiviral agent. It has been reported to exhibit antiviral activity against various viruses such as hepatitis C virus and human immunodeficiency virus. Moreover, future studies can focus on the development of novel derivatives of this compound with improved potency and selectivity towards its target enzymes.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-amino-4-morpholino-5-(2-propenyl)-1,2,4-triazole with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and yields this compound as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a wide range of biological activities such as antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c19-11(13-3-5-17-6-8-20-9-7-17)10-15-12-14-2-1-4-18(12)16-10/h1-2,4H,3,5-9H2,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXGEBLBFRBVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)

![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)

![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)


